4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C13H17N and a molecular weight of 201.29 g/mol. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as a synthetic intermediate.
The compound can be sourced from chemical suppliers and is often utilized in research settings. Its classification falls under the category of aromatic aldehydes, specifically those containing a piperidine moiety, which enhances its biological activity and solubility properties. The IUPAC name reflects its structure, indicating the presence of both the benzaldehyde group and the piperidine ring.
4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-methylpiperidine with benzyl chloride, followed by oxidation to convert the resulting alcohol to the aldehyde.
The molecular structure of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde features a benzene ring substituted with an aldehyde group and a piperidine moiety. The piperidine ring contributes to the compound's steric and electronic properties, influencing its reactivity.
CC1CCCCN1CC2=CC=CC=C2C(=O)C
.4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can participate in various chemical reactions typical for aldehydes:
The reactivity of this compound is influenced by the electron-donating properties of the piperidine ring, which can stabilize positive charges during electrophilic reactions.
The mechanism of action for compounds like 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde often involves interaction with biological targets such as enzymes or receptors.
4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, making it a valuable subject for ongoing research and development in chemical sciences.
Nitrogen-containing heterocycles constitute a cornerstone of modern pharmaceutical design, with piperidine derivatives exhibiting exceptional prevalence in clinically approved drugs. These saturated six-membered rings provide optimal spatial geometry for target engagement, enhanced metabolic stability, and tunable basicity—properties critical for central nervous system penetration and enzymatic interaction. The piperidine scaffold occurs in approximately 20% of small-molecule pharmaceuticals, underscoring its fundamental role in medicinal chemistry frameworks [7]. Within this chemical space, 4-((2-methylpiperidin-1-yl)methyl)benzaldehyde emerges as a structurally sophisticated hybrid molecule. It integrates a benzaldehyde moiety (facilitating nucleophilic addition reactions) with a 2-methylpiperidine unit (delivering conformational restraint and basic nitrogen functionality). This dual-character design enables versatile interactions with biological targets, positioning it as a privileged intermediate for anticancer agent development. The methyl group at the piperidine 2-position introduces steric perturbation that significantly influences ring conformation and subsequent binding interactions, distinguishing it from unsubstituted or 4-methyl analogs [3] .
Heterocycle | Representative Drugs | Key Biological Functions | Hydrogen Bonding Potential |
---|---|---|---|
Piperidine | Raloxifene, Droperidol | Receptor antagonism, Enzymatic inhibition | Moderate (Acceptor/Donor) |
Pyridine | Nicotine, Isoniazid | Receptor agonism, Catalytic inhibition | Strong (Acceptor) |
Imidazole | Ketoconazole, Cimetidine | Enzymatic inhibition, Metal coordination | Strong (Acceptor/Donor) |
Indole | Sumatriptan, Reserpine | Receptor agonism, Transporter modulation | Moderate (Donor) |
4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde exemplifies rational structural hybridization—a strategy merging pharmacophoric elements from distinct bioactive classes into single entities with enhanced therapeutic potential. The molecule’s architecture features a benzaldehyde core enabling chalcone formation via Claisen-Schmidt condensation with ketones, yielding α,β-unsaturated ketones with confirmed cytotoxicity [4]. Critically, the ortho-positioned (2-methylpiperidin-1-yl)methyl chain provides three-dimensional bulk that sterically influences the aldehyde’s reactivity and modulates electronic distribution across the aromatic ring. Nuclear magnetic resonance analysis of analogous compounds reveals characteristic aldehyde proton resonances at δ 9.96-10.05 ppm, confirming the electron-withdrawing nature of the iminium-forming nitrogen .
X-ray crystallographic studies of related piperidine-benzaldehyde hybrids demonstrate that the piperidine ring adopts a chair conformation with methyl substituents preferentially equatorial. This minimizes 1,3-diaxial interactions while orienting the nitrogen lone pair for optimal target engagement. The methylene bridge (-CH2-) linking piperidine to benzaldehyde exhibits bond lengths of approximately 1.49–1.52 Å, indicating significant rotational freedom that enables conformational adaptation during binding [8]. Such structural plasticity facilitates interactions with topologically complex biological targets like kinases and ATP-binding cassette transporters.
Method | Reaction Conditions | Yield (%) | Purity Enhancement | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | 4-(Bromomethyl)benzaldehyde + 2-methylpiperidine, K2CO3, DMF, 85°C, 12h | 68 | Column chromatography | Single-step, commercially available reagents |
Reductive Amination | 4-Formylbenzaldehyde + 2-methylpiperidine, NaBH3CN, methanol, rt, 24h | 75 | Recrystallization (ethanol) | Mild conditions, high atom economy |
Microwave-Assisted Synthesis | 4-(Chloromethyl)benzaldehyde + 2-methylpiperidine, DIEA, CH3CN, 100°C, 30min | 89 | Solid-phase extraction | Rapid reaction kinetics |
Multidrug resistance (MDR) represents a critical failure mode in oncology therapeutics, frequently mediated by ATP-binding cassette (ABC) efflux transporters like P-glycoprotein. 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde serves as a strategic pharmacophore for circumventing MDR through structural optimization of its piperidine domain. The 2-methyl substituent induces asymmetric distortion in the piperidine ring, creating chiral centers that influence stereoselective binding to transporter hydrophobic pockets. Molecular docking simulations of analogs demonstrate preferential interaction with transmembrane helix 6 of P-glycoprotein via van der Waals contacts and cation-π interactions between the protonated piperidine nitrogen and phenylalanine residues [6].
Structure-activity relationship studies reveal that analogues featuring lipophilic para-substitutions (e.g., 4-fluoro) on the benzaldehyde ring exhibit enhanced MDR reversal indices (RI > 15 at 10μM) compared to unsubstituted derivatives. This enhancement is attributed to increased membrane permeability and stronger hydrophobic stacking within the transporter’s drug-binding pocket [4]. The protonatable nitrogen acts as a cationic “effector” domain, competitively inhibiting ATP hydrolysis-dependent efflux while the aromatic system engages in π-stacking with transporter tyrosine residues. This dual-targeting mechanism positions 4-((2-methylpiperidin-1-yl)methyl)benzaldehyde derivatives as third-generation MDR modulators with improved specificity over first-generation calcium channel blockers like verapamil [6].
Compound | Molecular Target | Reported Bioactivity | Structural Distinction |
---|---|---|---|
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde | P-glycoprotein | MDR reversal index: 18.5 (KB-V1 cells) | Ortho-fluoro substitution |
4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | β3 adrenergic receptor | Partial agonism (EC50 = 120 nM) | Methoxy group at C4 |
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | Tubulin polymerization | IC50 = 3.7 μM (MCF-7 cells) | Methyl at piperidine 3-position |
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde | P-glycoprotein | Moderate MDR inhibition (RI = 8.2) | Methyl at piperidine 4-position |
The strategic incorporation of the 2-methyl group differentiates this pharmacophore from 3-methyl or 4-methylpiperidine analogs by inducing torsional effects that optimize binding cavity complementarity. Crystallographic analyses of piperidine-containing inhibitors demonstrate that 2-methyl substitution reduces the nitrogen’s pKa by approximately 0.3–0.5 units compared to 4-methyl analogs, fine-tuning protonation states across physiological pH gradients [8]. This electronic modulation enhances cytosolic partitioning while maintaining lysosomotropic accumulation—a critical factor for overcoming microenvironment-mediated resistance in solid tumors. Contemporary medicinal chemistry exploits these nuanced structure-property relationships to transform simple benzaldehyde-piperidine hybrids into next-generation therapeutics targeting refractory malignancies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1